tert-Butyl Cetirizine
Overview
Description
tert-Butyl Cetirizine is a derivative of Cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. Cetirizine itself is a selective Histamine-1 antagonist, which means it blocks the action of histamine, a substance in the body that causes allergic symptoms . This compound retains the antihistamine properties of Cetirizine but has been modified to include a tert-butyl group, which can influence its pharmacokinetic and pharmacodynamic properties.
Scientific Research Applications
tert-Butyl Cetirizine has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of tert-butyl groups on the pharmacokinetics and pharmacodynamics of antihistamines.
Biology: Researchers use this compound to investigate the biological pathways involved in allergic reactions and the role of histamine in these processes.
Medicine: It is studied for its potential use in treating allergic conditions with possibly improved efficacy or reduced side effects compared to Cetirizine.
Future Directions
Mechanism of Action
Target of Action
Tert-Butyl Cetirizine is a derivative of Cetirizine , which is a selective, second-generation histamine H1 receptor antagonist . Its primary targets are peripheral H1 receptors .
Mode of Action
This compound, like Cetirizine, achieves its main effects through selective inhibition of peripheral H1 receptors . The antihistamine activity of Cetirizine has been demonstrated in a variety of animal and human models .
Biochemical Pathways
Cetirizine’s action on H1 receptors can counteract the allergic response to antigenic stimuli, including antiallergic, antihistaminic, and anti-inflammatory effects . .
Result of Action
The molecular and cellular effects of this compound are expected to be similar to those of Cetirizine, given their structural similarity. Cetirizine’s action on H1 receptors helps alleviate symptoms of various allergic reactions, such as sneezing, coughing, nasal congestion, and hives .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, thermal reactions and decomposition characteristics of tert-butyl compounds can be influenced by temperature . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with this compound and affect its action .
Biochemical Analysis
Biochemical Properties
The tert-butyl group in tert-Butyl Cetirizine is known for its unique reactivity pattern . This group is extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . The crowded tert-butyl group is highlighted by summarising characteristic applications, starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in nature and its implication in biosynthetic and biodegradation pathways .
Cellular Effects
For instance, tert-butyl substitution has been shown to affect molecular alignment in different host matrices
Molecular Mechanism
The tert-butyl group is known to have a unique reactivity pattern . This group is extensively used in chemical transformations, and its crowded nature can influence its interactions with other biomolecules
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the tert-butyl group can influence the stability and degradation of the compound
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on similar compounds, such as cetirizine, suggest that the effects can vary with different dosages
Metabolic Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways
Transport and Distribution
The tert-butyl group is known to influence the transport and distribution of similar compounds
Subcellular Localization
Studies on similar compounds suggest that the tert-butyl group can influence the subcellular localization of the compound
Preparation Methods
The synthesis of tert-Butyl Cetirizine typically involves the modification of Cetirizine. One common method includes the reaction of Cetirizine with tert-butyl hydroperoxide under specific conditions to introduce the tert-butyl group . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
tert-Butyl Cetirizine can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Comparison with Similar Compounds
tert-Butyl Cetirizine can be compared to other second-generation antihistamines such as:
Levocetirizine: The levorotary enantiomer of Cetirizine, known for its higher potency.
Loratadine: Another second-generation antihistamine with a similar mechanism of action but different pharmacokinetic properties.
Fexofenadine: Known for its minimal sedative effects and high selectivity for Histamine-1 receptors.
The uniqueness of this compound lies in the presence of the tert-butyl group, which can alter its pharmacokinetic profile and potentially improve its therapeutic efficacy .
Properties
IUPAC Name |
tert-butyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBIKYGPQWQMAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432727 | |
Record name | tert-Butyl Cetirizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335017-46-4 | |
Record name | 1,1-Dimethylethyl 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335017-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl Cetirizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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